molecular formula C24H24FeNP B12055618 (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene

(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene

Cat. No.: B12055618
M. Wt: 413.3 g/mol
InChI Key: DRBVPPSGNFMTKZ-QCUBGVIVSA-N
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Description

(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene is a chiral organometallic compound that features a ferrocene backbone Ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:

    Formation of the ferrocene backbone: This is achieved by reacting cyclopentadienyl anion with iron(II) chloride to form ferrocene.

    Introduction of the diphenylphosphino group: This step involves the reaction of ferrocene with diphenylphosphine chloride in the presence of a base such as triethylamine.

    Addition of the aminoethyl group: The final step involves the reaction of the intermediate product with an aminoethylating agent, such as (S)-1-aminoethyl chloride, under suitable conditions to yield the desired chiral compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.

    Reduction: The ferrocenium ion can be reduced back to ferrocene.

    Substitution: The aminoethyl and diphenylphosphino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene moiety yields ferrocenium ion, while substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials, such as chiral polymers and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene involves its interaction with molecular targets through its chiral centers and functional groups. The diphenylphosphino group can coordinate with metal centers, while the aminoethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene: Unique due to its specific chiral centers and functional groups.

    (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ruthenocene: Similar structure but with a ruthenium center instead of iron.

    (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)nickelocene: Similar structure but with a nickel center instead of iron.

Uniqueness

The uniqueness of this compound lies in its combination of chiral centers and functional groups, which provide specific reactivity and selectivity in chemical and biological applications. The ferrocene backbone also imparts stability and redox properties that are advantageous in various research and industrial contexts.

Properties

Molecular Formula

C24H24FeNP

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C19H19NP.C5H5.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-15H,20H2,1H3;1-5H;/t15-;;/m1../s1

InChI Key

DRBVPPSGNFMTKZ-QCUBGVIVSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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